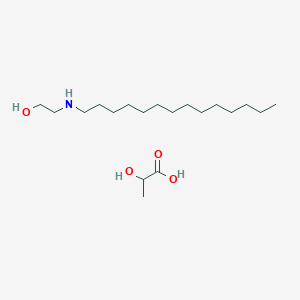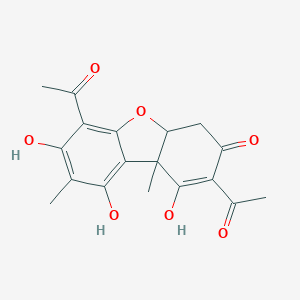
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one, also known as rottlerin, is a natural compound extracted from the plant Mallotus philippensis. It has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. Rottlerin is a promising compound due to its unique chemical structure and diverse biological activities.
Mecanismo De Acción
Rottlerin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, such as protein kinase C and mitochondrial permeability transition pore, which are involved in cell signaling and apoptosis. Rottlerin has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Rottlerin has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Rottlerin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rottlerin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plant sources, making it readily available for research purposes. Rottlerin also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one. One potential direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is to study the mechanisms of action of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one in more detail, in order to better understand its biological effects. Additionally, future research could focus on developing new synthetic analogs of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one with improved pharmacokinetic properties and reduced cytotoxicity.
Métodos De Síntesis
The synthesis of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one involves several steps, including the extraction of the compound from the plant source and subsequent purification. The extraction process involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extracted material is then subjected to various purification techniques, such as chromatography, to obtain pure 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one.
Aplicaciones Científicas De Investigación
Rottlerin has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Rottlerin has also been studied for its potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Número CAS |
18058-88-3 |
|---|---|
Nombre del producto |
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
Fórmula molecular |
C18H18O7 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2,6-diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C18H18O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h10,22-24H,5H2,1-4H3 |
Clave InChI |
ZRBYOSNUIRNFFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
SMILES canónico |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
Otros números CAS |
21402-57-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



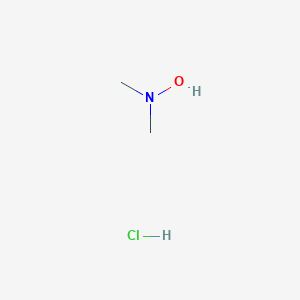
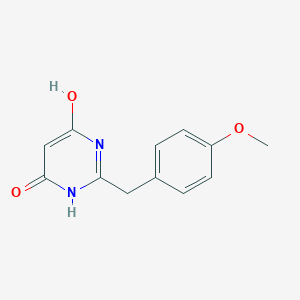
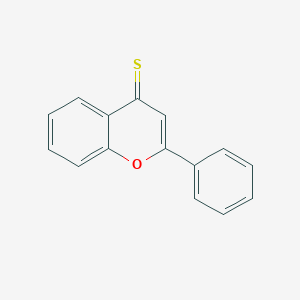
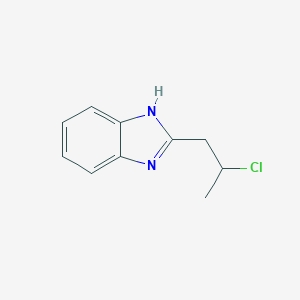
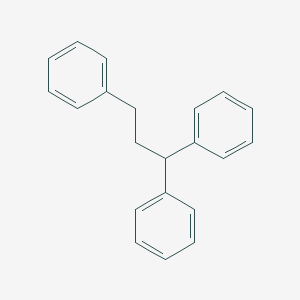
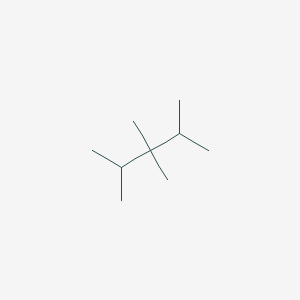
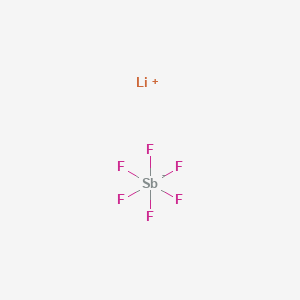
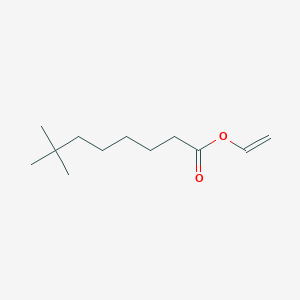
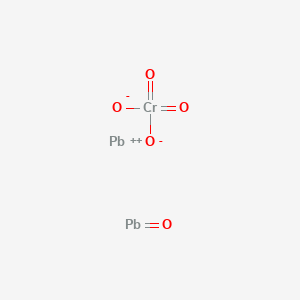
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
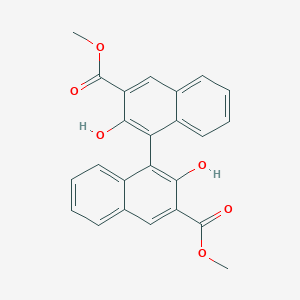
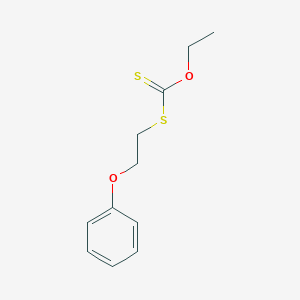
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
